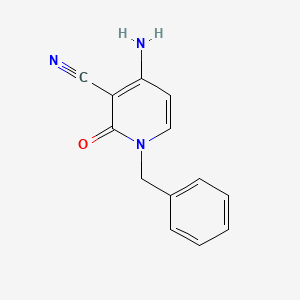![molecular formula C19H21NO4 B5695943 methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
methyl 2-{[(mesityloxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(mesityloxy)acetyl]amino}benzoate, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 383.48 g/mol.
Scientific Research Applications
Methyl 2-{[(mesityloxy)acetyl]amino}benzoate has numerous potential applications in scientific research. One of the most significant applications of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that are produced by cells during normal metabolic processes and can cause oxidative damage to cellular components. The detection of ROS is crucial for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Another potential application of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species that can selectively destroy cancer cells. methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have excellent photophysical properties that make it an ideal candidate for use in PDT.
Mechanism of Action
The mechanism of action of methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a fluorescent probe for ROS involves the reaction between methyl 2-{[(mesityloxy)acetyl]amino}benzoate and ROS. The reaction results in the formation of a highly fluorescent product that can be detected using fluorescence spectroscopy. The mechanism of action of methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a photosensitizer in PDT involves the absorption of light by methyl 2-{[(mesityloxy)acetyl]amino}benzoate, which results in the generation of singlet oxygen that can selectively destroy cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for use in biological systems. methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to be highly specific for ROS and can detect them at low concentrations. In addition, methyl 2-{[(mesityloxy)acetyl]amino}benzoate has been shown to have excellent photophysical properties that make it an ideal candidate for use in PDT.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-{[(mesityloxy)acetyl]amino}benzoate in lab experiments include its ease of synthesis, high specificity for ROS, and excellent photophysical properties. However, one limitation of using methyl 2-{[(mesityloxy)acetyl]amino}benzoate is its limited solubility in aqueous solutions, which can make it challenging to use in biological systems.
Future Directions
There are numerous future directions for the use of methyl 2-{[(mesityloxy)acetyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[(mesityloxy)acetyl]amino}benzoate-based probes for the detection of other reactive species such as reactive nitrogen species. Another direction is the development of methyl 2-{[(mesityloxy)acetyl]amino}benzoate-based photosensitizers with improved photophysical properties for use in PDT. Additionally, the use of methyl 2-{[(mesityloxy)acetyl]amino}benzoate in combination with other therapeutic agents such as chemotherapy drugs could enhance the efficacy of cancer treatments. Overall, methyl 2-{[(mesityloxy)acetyl]amino}benzoate has significant potential for use in various scientific research applications, and further studies are needed to fully explore its capabilities.
Synthesis Methods
The synthesis of methyl 2-{[(mesityloxy)acetyl]amino}benzoate involves the reaction between mesityl oxide and 2-aminobenzoic acid in the presence of acetic anhydride. The reaction yields methyl 2-{[(mesityloxy)acetyl]amino}benzoate as a white crystalline powder with a yield of approximately 80%. The synthesis of methyl 2-{[(mesityloxy)acetyl]amino}benzoate is a relatively simple process and can be performed in a laboratory setting.
properties
IUPAC Name |
methyl 2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-13(2)18(14(3)10-12)24-11-17(21)20-16-8-6-5-7-15(16)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDHVZPFWEBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2,4,6-trimethylphenoxy)acetyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)

![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)




![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)

![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)

